molecular formula C15H13Cl2NO4 B187664 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid CAS No. 138279-32-0

4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid

Cat. No.: B187664
CAS No.: 138279-32-0
M. Wt: 342.2 g/mol
InChI Key: GCUMHOAQJSSYSV-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 2,3-dichlorobenzaldehyde), a β-keto ester (such as methyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an alcoholic solvent like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The purification process often involves recrystallization or chromatographic techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydropyridine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as calcium channel blockers.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate their activity, leading to various physiological effects. The compound may also interact with other cellular pathways, influencing processes like cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar structure.

    Felodipine: Known for its use in the treatment of hypertension and angina.

Uniqueness

4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid is unique due to the presence of the dichlorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

Properties

IUPAC Name

4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4/c1-6-10(14(19)20)12(11(15(21)22)7(2)18-6)8-4-3-5-9(16)13(8)17/h3-5,12,18H,1-2H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUMHOAQJSSYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)O)C2=C(C(=CC=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20160559
Record name 4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138279-32-0
Record name 4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138279320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,3-DICHLOROPHENYL)-1,4-DIHYDRO-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08U7I74079
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid
Reactant of Route 3
4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid
Reactant of Route 4
4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid
Reactant of Route 5
4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid
Reactant of Route 6
4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid

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